5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole
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Overview
Description
5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Mechanism of Action
Target of Action
Thiazole-based compounds, which include 5-nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole, have been found to interact with various biological targets, such as dna and topoisomerase ii .
Mode of Action
Thiazole-based compounds are known to interact with their targets, leading to various cellular changes . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole-based compounds have been found to impact a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
In silico physicochemical and pharmacokinetic parameters of imidazo-[2,1-b]-thiazole analogues have been predicted using knowledge-based software tools .
Result of Action
Thiazole-based compounds have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole compounds in water, alcohol, ether, and various organic solvents may influence their action and stability .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Cellular Effects
Thiazole-based compounds have been reported to exhibit cytotoxic activity on various human tumor cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole-based compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with phenoxyacetic acid derivatives, followed by nitration to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Reagents such as sodium hydride or potassium carbonate are often used in substitution reactions.
Major Products Formed
Reduction: The major product is 5-amino-6-phenoxyimidazo[2,1-b][1,3]thiazole.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and antitumor agent.
Comparison with Similar Compounds
Similar Compounds
6-Phenylimidazo[2,1-b][1,3]thiazole: Lacks the nitro group but shares a similar core structure.
5-Nitroimidazo[2,1-b][1,3]thiazole: Similar structure but without the phenoxy group.
Uniqueness
5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole is unique due to the presence of both the nitro and phenoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent compared to its analogs .
Properties
IUPAC Name |
5-nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3S/c15-14(16)10-9(12-11-13(10)6-7-18-11)17-8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZMGAIWMXPUHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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